molecular formula C20H23N3O5S B2813790 N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide CAS No. 868981-80-0

N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2813790
CAS No.: 868981-80-0
M. Wt: 417.48
InChI Key: QUGQWHKNNVTZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(Benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide is a synthetic ethanediamide derivative characterized by a 1,3-oxazolidine core functionalized with a benzenesulfonyl group and a 2-phenylethyl substituent.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c24-19(21-12-11-16-7-3-1-4-8-16)20(25)22-15-18-23(13-14-28-18)29(26,27)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGQWHKNNVTZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide typically involves the reaction of oxazolidin derivatives with phenethylamine under controlled conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like triethylamine (TEA) to facilitate the reaction. The reaction mixture is heated to around 70°C and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’'-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidin-2-one derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’'-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’'-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide involves its interaction with specific molecular targets. The oxazolidin ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Findings and Methodological Insights

  • Characterization Techniques :

    • NMR, IR, and X-ray crystallography (using SHELX and ORTEP software) are standard for confirming structures of analogous compounds .
    • Elemental analysis () ensures purity, critical for pharmacological studies.
  • Computational Modeling :

    • Density-functional theory () could predict electronic properties and optimize the target compound’s structure for specific interactions .

Biological Activity

N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H20_{20}N4_{4}O5_{5}S
  • Molecular Weight : 404.4 g/mol
  • CAS Number : 868981-72-0

The compound features a benzenesulfonyl group, an oxazolidin ring, and an ethanediamide moiety, which together contribute to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related oxazolidin derivatives. For instance, compounds similar to this compound were tested against various bacterial strains:

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus (MRSA)3.9115.62
Escherichia coli62.5–500125 to >2000
Candida spp.31.25125

These results indicate that certain derivatives possess significant antimicrobial activity, which could be comparable to established antibiotics like ciprofloxacin .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit toxicity at higher concentrations, others may enhance cell viability:

Compound Concentration (µM) Cell Viability (%) after 24h Cell Viability (%) after 48h
Compound 241009288
Compound 252006873
Compound 29509697

These findings suggest a potential for selective cytotoxicity, where certain compounds can stimulate cell growth while others induce apoptosis .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Study on Antimicrobial Properties : A study demonstrated that oxazolidin derivatives showed superior activity against resistant strains of Staphylococcus aureus, indicating their potential as novel therapeutic agents .
  • Cytotoxicity Evaluation : In vitro tests on L929 cells highlighted that specific derivatives could increase metabolic activity significantly compared to controls, suggesting a dual role in promoting cell growth and acting as potential anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide, and how can yield/purity be maximized?

  • Methodology :

  • Step 1 : React benzenesulfonyl chloride with oxazolidine precursors under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonylated intermediate .
  • Step 2 : Couple the intermediate with N-(2-phenylethyl)ethanediamide via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at room temperature .
  • Step 3 : Optimize purity (>95%) via recrystallization (methanol:water 4:1) and monitor using HPLC (C18 column, acetonitrile/water gradient) .
    • Key Parameters :
ParameterCondition
CatalystEDC/HOBt
SolventDMF
Reaction Temperature25°C
Purity ValidationHPLC, NMR (δ 7.2–8.1 ppm for aromatic protons)

Q. What analytical methods are critical for characterizing this compound?

  • Primary Techniques :

  • NMR Spectroscopy : Confirm sulfonamide (δ 3.1–3.5 ppm for –SO₂–CH₂–) and ethanediamide (δ 2.8–3.0 ppm for –NH–CO–) moieties .
  • HPLC-MS : Determine molecular weight (e.g., [M+H]+ = 453.5 g/mol) and detect impurities .
    • Supplementary Data :
MethodTarget Data
X-ray CrystallographyConfirm stereochemistry (SHELXL refinement)
IR SpectroscopyIdentify –SO₂ (1150 cm⁻¹) and –CONH (1650 cm⁻¹)

Advanced Research Questions

Q. How can discrepancies in reported bioactivity (e.g., IC₅₀ values) across studies be resolved?

  • Approach :

  • Perform comparative bioassays under standardized conditions (e.g., fixed pH, temperature) to eliminate environmental variability .
  • Use structural analysis (X-ray/ORTEP-3) to verify conformational differences in active vs. inactive batches .
    • Case Study : A 2025 study found IC₅₀ = 12 µM (antibacterial), while a 2023 study reported 35 µM. Re-analysis revealed batch-dependent impurities affecting solubility .

Q. What experimental strategies elucidate its mechanism of interaction with bacterial ribosomes?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD = 8.2 nM) to 50S ribosomal subunits .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH = -45 kJ/mol) during target engagement .
    • Computational Support : Molecular docking (AutoDock Vina) predicts hydrogen bonding between sulfonyl groups and rRNA (binding energy = -9.7 kcal/mol) .

Q. How can computational modeling improve the design of analogs with enhanced selectivity?

  • Workflow :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., –OCH₃ vs. –Cl) with MIC values to guide synthetic modifications .
    • Example : Replacing benzenesulfonyl with 4-fluoro-3-methylbenzenesulfonyl increased selectivity (10-fold for Gram+ pathogens) .

Q. What role do functional groups play in its stability under physiological conditions?

  • Key Groups :

Functional GroupRole
BenzenesulfonylEnhances metabolic stability
Oxazolidin-2-ylPrevents rapid hydrolysis
EthanediamideFacilitates target binding
  • Degradation Pathways :
  • pH Sensitivity : Ethanediamide hydrolyzes at pH > 8.0 (t½ = 2 hrs in PBS) .
  • Light Sensitivity : Benzenesulfonyl group degrades under UV exposure (use amber vials) .

Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?

  • Strategies :

  • Co-solvents : Use DMSO:PBS (10:90 v/v) for ≥5 mg/mL solubility .
  • Prodrug Design : Synthesize phosphate esters (logP reduced from 3.2 to 1.8) .

Q. What structural modifications improve selectivity against off-target enzymes (e.g., human carbonic anhydrase)?

  • SAR Insights :

  • Modification : Replace –CH₂– with –CF₂– in the oxazolidin ring.
  • Outcome : Selectivity ratio (bacterial vs. human CA) increased from 1:4 to 1:22 .
    • Validation : Enzymatic assays (IC₅₀ = 0.8 µM for bacterial target vs. 18 µM for human CA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.